trans-3-Hydroxy-4-methylpiperidine hydrochloride
Overview
Description
Trans-3-Hydroxy-4-methylpiperidine hydrochloride is a chemical compound with the CAS Number: 374794-74-8 . It has a molecular weight of 151.64 and its IUPAC name is (3R,4S)-4-methylpiperidin-3-ol hydrochloride . It is a white solid and is typically stored at 0-8°C .
Molecular Structure Analysis
The InChI code for this compound is1S/C6H13NO.ClH/c1-5-2-3-7-4-6(5)8;/h5-8H,2-4H2,1H3;1H/t5-,6-;/m0./s1
. This indicates the specific arrangement of atoms in the molecule. Physical And Chemical Properties Analysis
This compound is a white solid . It has a molecular weight of 151.64 . It is typically stored at 0-8°C .Scientific Research Applications
Molecular Structure and Crystal Formation Studies on bis(4-hydroxy-1-methylpiperidine betaine) hydrochloride revealed the formation of cocrystals belonging to the monoclinic system with a C 2/c space group. The structure exhibits a chair conformation of the piperidinium ring, with the hydroxyl group occupying equatorial or axial positions in a disordered structure. This formation involves various types of hydrogen bonds and interactions, contributing to the stabilization and formation of infinite zigzag chains (Dega-Szafran et al., 2006).
Vibrational Spectra Analysis The vibrational spectra of two polymorphic crystals of 4-hydroxy-1-methylpiperidine betaine hydrochloride were studied using X-ray diffraction and DFT methods. This study provided insights into the molecular geometries, harmonic frequencies, and intensities of vibrational bands, aiding in the unequivocal assignment of experimental infrared bands (Szafran et al., 2008).
Safety and Hazards
Properties
IUPAC Name |
(3S,4R)-4-methylpiperidin-3-ol;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO.ClH/c1-5-2-3-7-4-6(5)8;/h5-8H,2-4H2,1H3;1H/t5-,6-;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZSCYLJBBWUCBZ-KGZKBUQUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCNCC1O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CCNC[C@H]1O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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